(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene
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Overview
Description
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene is an organic compound characterized by a cyclobutene ring substituted with a benzylidene group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene typically involves the cyclobutenylation of benzene derivatives. One common method is the transition-metal-free strategy, which allows for the synthesis under mild conditions. This involves a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and other organic synthesis techniques can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, which can modify the structure and function of target molecules. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene: Similar in structure but lacks the cyclobutene ring.
Cyclobutylbenzene: Contains a cyclobutane ring instead of a cyclobutene ring.
Benzylideneacetone: Contains a benzylidene group but differs in the rest of the structure.
Uniqueness
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene is unique due to its combination of a cyclobutene ring with a benzylidene group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
138943-08-5 |
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Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(4-benzylidene-2-methylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-12-17(13-15-8-4-2-5-9-15)18(14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 |
InChI Key |
POENKZQNADRLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2)C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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